Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMUCZOBFBMGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CS2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the bulk synthesis typically involves similar alkylation reactions, scaled up to meet industrial demands. The reaction conditions are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields.
Major Products Formed
Scientific Research Applications
Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position: Chlorine at C3 (target compound) vs. bromine at C2 (ethyl 2-bromo analog) alters electronic distribution. The C3 position in thieno[3,2-b]pyrroles is less reactive toward electrophilic substitution compared to C2, directing reactions like formylation to adjacent positions .
- Halogen Effects : Bromine (higher atomic weight, polarizability) enhances steric bulk and may slow reaction kinetics compared to chlorine. For example, bromo analogs exhibit higher molecular weights and distinct solubility profiles .
- Ester Groups : Methyl esters (target compound) vs. ethyl esters (e.g., ethyl 2-bromo analog) influence lipophilicity and metabolic stability in drug candidates .
Key Research Findings
- Reactivity Trends : Chlorine at C3 reduces electrophilic substitution at C2 but stabilizes intermediates in cross-coupling reactions (e.g., Stille coupling) compared to unsubstituted analogs .
- Biological Activity: Thieno[3,2-b]pyrrole derivatives with electron-withdrawing groups (Cl, Br) show enhanced binding to therapeutic targets like TGR5 due to improved dipole interactions .
- Thermal Stability: Bromo analogs exhibit higher melting points (e.g., Methyl 3-bromo-4H-thieno[...] stored at 2–8°C) compared to chloro derivatives, suggesting greater crystalline stability .
Biological Activity
Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article delves into the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.
This compound (CAS No. 403860-07-1) has the molecular formula C₈H₆ClNO₂S and a molecular weight of 215.66 g/mol. The synthesis typically involves alkylation reactions with methyl iodide and various bromides under basic conditions. This method allows for the introduction of different substituents at the thieno[3,2-b]pyrrole core, enhancing its biological profile.
The biological activity of this compound is primarily attributed to its ability to inhibit specific viral enzymes and pathways. Research indicates that compounds within this class can interfere with viral replication processes, making them promising candidates for antiviral drug development. The exact molecular targets are still under investigation, but preliminary studies suggest inhibition of enzymes critical for viral life cycles, such as those involved in RNA synthesis .
Antiviral Activity
Recent studies have highlighted the compound's efficacy against several viruses:
- Alphaviruses : this compound has shown significant antiviral activity against chikungunya virus and other alphaviruses. The compound inhibits viral replication effectively in vitro, demonstrating low cytotoxicity levels.
- Tobacco Mosaic Virus (TMV) : In a comparative study of antiviral agents, derivatives of thieno[3,2-b]pyrrole exhibited varied degrees of efficacy against TMV. This compound was noted for its potential in reducing viral load significantly with an EC₅₀ value indicative of its potency .
Anticancer Potential
In addition to its antiviral properties, this compound is being explored for anticancer applications. The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of specific signaling pathways:
- Cell Cycle Arrest : Studies indicate that this compound may cause cell cycle arrest in cancer cells by targeting cyclin-dependent kinases (CDKs), which are crucial for cell division.
- Apoptosis Induction : The compound has been shown to activate pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased cancer cell death .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | Structure | Moderate | Low |
| Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | Structure | High | Moderate |
Case Studies
- Chikungunya Virus Inhibition : A study published in MDPI demonstrated that this compound effectively reduced viral titers in infected cell cultures by over 90% at optimal concentrations without significant cytotoxic effects on host cells .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that the compound could reduce cell viability by up to 70% at concentrations lower than those causing toxicity to normal cells. This selectivity suggests a promising therapeutic window for further development in oncology .
Q & A
Q. What are the standard synthetic routes for Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate, and how is regioselectivity controlled during alkylation?
The synthesis typically involves nucleophilic substitution at the pyrrole nitrogen. For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be treated with 1-(bromomethyl)-4-chlorobenzene in DMF using NaH as a base at 60°C for 8 hours . Key steps include:
- Reagent selection : NaH ensures deprotonation of the pyrrole NH, enabling alkylation.
- Solvent optimization : Polar aprotic solvents like DMF enhance reaction efficiency.
- Purification : Silica gel chromatography is critical for isolating the product (yields ~70-85%) .
Regioselectivity is influenced by steric and electronic factors. The chloro substituent at position 3 directs electrophilic attacks to the less hindered pyrrole nitrogen (position 4), as observed in analogous thienopyrrole systems .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- 1H/13C NMR :
- Mass Spectrometry : Molecular ion peaks at m/z 231 (M+) confirm the molecular formula C8H6ClNO2S .
- Elemental Analysis : Used to validate purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when conflicting literature data exists for similar thienopyrrole derivatives?
Conflicting data often arise from variations in substituents or reaction scales. For example:
- Alkylation efficiency : Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives show higher reactivity with electron-deficient benzyl halides (e.g., 4-chlorobenzyl bromide) compared to electron-rich analogs .
- Temperature effects : Elevated temperatures (60°C vs. ambient) improve yields in DMF but may promote side reactions in less stable systems .
Q. Troubleshooting workflow :
Benchmarking : Replicate reported conditions for a closely related compound (e.g., methyl 3-bromo analogs ).
DoE (Design of Experiments) : Systematically vary temperature, solvent, and base stoichiometry.
In-situ monitoring : Use TLC or HPLC to track reaction progress and intermediates .
Q. What strategies are recommended for evaluating the biological activity of this compound, given structural similarities to inactive analogs?
While this compound lacks direct bioactivity data, its analogs exhibit varied pharmacological profiles:
Q. Methodological recommendations :
Q. How does the chloro substituent influence the compound’s reactivity in electrophilic substitution reactions?
The chloro group at position 3 exerts both electronic and steric effects:
- Electronic effects : The electron-withdrawing Cl decreases electron density at adjacent positions, directing electrophiles to the pyrrole nitrogen (position 4) or thiophene sulfur .
- Steric effects : Bulky substituents at position 3 hinder reactions at neighboring sites, as seen in bromination studies of methyl 3-bromo derivatives .
Q. Experimental validation :
Q. How should researchers address discrepancies in reported yields for analogous compounds?
Discrepancies often stem from:
- Purity of starting materials : Impurities in methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate reduce alkylation yields .
- Workup protocols : Inadequate extraction or drying (e.g., using Na2SO4 vs. MgSO4) affects recovery .
Q. Mitigation strategies :
- Standardize reagents : Use freshly distilled DMF and NaH (60% dispersion in oil).
- Reproduce conditions : Cross-validate results with multiple batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
